molecular formula C8H7BrFNO2 B12513761 Amino(3-bromo-2-fluorophenyl)acetic acid

Amino(3-bromo-2-fluorophenyl)acetic acid

Cat. No.: B12513761
M. Wt: 248.05 g/mol
InChI Key: FYXOGVLICATUGR-UHFFFAOYSA-N
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Description

2-amino-2-(3-bromo-2-fluorophenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a central carbon atom, which is also bonded to a 3-bromo-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(3-bromo-2-fluorophenyl)acetic acid typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenylacetic acid derivative, undergoes bromination and fluorination to introduce the bromo and fluoro substituents on the aromatic ring.

    Amination: The brominated and fluorinated intermediate is then subjected to amination, where an amino group is introduced at the alpha position relative to the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these reactions include bromine, fluorine sources, and amine precursors.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(3-bromo-2-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The bromo and fluoro substituents on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-amino-2-(3-bromo-2-fluorophenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-2-(3-bromo-2-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. The bromo and fluoro substituents may enhance its binding affinity and specificity for certain targets, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(3-bromo-5-fluorophenyl)acetic acid
  • 2-amino-2-(5-bromo-2-fluorophenyl)acetic acid

Uniqueness

2-amino-2-(3-bromo-2-fluorophenyl)acetic acid is unique due to the specific positioning of the bromo and fluoro substituents on the aromatic ring. This positioning can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

2-amino-2-(3-bromo-2-fluorophenyl)acetic acid

InChI

InChI=1S/C8H7BrFNO2/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)

InChI Key

FYXOGVLICATUGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(C(=O)O)N

Origin of Product

United States

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